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molecular formula C12H18N2O2S B8284240 2-Amino-5-cyclohexylbenzenesulfonamide

2-Amino-5-cyclohexylbenzenesulfonamide

Cat. No. B8284240
M. Wt: 254.35 g/mol
InChI Key: LTJNFOUDTVIVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902203B2

Procedure details

A solution of 4-cyclohexylaniline (0.877 g, 5.0 mmol, 1.0 eq) in nitroethane (5 mL) was cooled to −40° C., treated dropwise with chlorosulfonyl isocyanate (0.87 g, (0.523 mL, 6.15 mmol, 1.23 eq), warmed to 0° C., treated with aluminum trichloride (0.85 g, 6.35 mmol, 1.27 eq), heated in a 110° C. oil bath for 30 minutes, cooled to ambient temperature, and poured into 200 mL of ice water. The mixture was filtered and the filter cake was rinsed with cold water, dissolved in 50% H2SO4 (25 mL), heated to reflux for 4 hours, cooled to ambient temperature, poured into 200 mL of ice water, and carefully neutralized to pH 7 with 40% NaOH. The reaction mixture was extracted with ethyl acetate (3×100 mL) and the combined extracts were washed with brine, dried (MgSO4), filtered, and concentrated to give 0.40 g of the desired product (31% yield). MS (ESI+) m/z 255.0 (M+H)+, 272.1 (M+H2O)+, 277.0 (M+Na)+; 1H NMR (300 MHz, DMSO-d6) δ 1.32 (m 4H), 1.71 (m, 6H), 2.36 (m, 1H), 5.64 (s, 2H), 6.72 (d, J=8.09 Hz, 1H), 7.11 (dd, J=8.46, 2.21 Hz, 1H), 7.16 (s, 2H), 7.38 (d, J=2.21 Hz, 1H).
Quantity
0.877 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
31%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[S:15]([N:18]=C=O)(=[O:17])=[O:16].[Cl-].[Cl-].[Cl-].[Al+3]>[N+](CC)([O-])=O>[NH2:11][C:10]1[CH:9]=[CH:8][C:7]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)=[CH:13][C:12]=1[S:15]([NH2:18])(=[O:17])=[O:16] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.877 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(N)C=C1
Name
nitroethane
Quantity
5 mL
Type
solvent
Smiles
[N+](=O)([O-])CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Three
Name
Quantity
0.85 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Four
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in a 110° C. oil bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was rinsed with cold water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50% H2SO4 (25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
ADDITION
Type
ADDITION
Details
poured into 200 mL of ice water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C1CCCCC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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